molecular formula C20H36O4 B12609534 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol CAS No. 649728-01-8

3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol

Cat. No.: B12609534
CAS No.: 649728-01-8
M. Wt: 340.5 g/mol
InChI Key: JFJQMEJIHODNEN-UHFFFAOYSA-N
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Description

This compound is a polyether-alcohol derivative featuring a propan-1-ol core substituted with three pent-4-en-1-yloxy groups. Its molecular formula is C₁₈H₃₁O₄ (calculated molecular weight: 311.4 g/mol), with a branched structure that includes one primary alcohol and three alkenyl ether moieties.

Properties

CAS No.

649728-01-8

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

3-pent-4-enoxy-2,2-bis(pent-4-enoxymethyl)propan-1-ol

InChI

InChI=1S/C20H36O4/c1-4-7-10-13-22-17-20(16-21,18-23-14-11-8-5-2)19-24-15-12-9-6-3/h4-6,21H,1-3,7-19H2

InChI Key

JFJQMEJIHODNEN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOCC(CO)(COCCCC=C)COCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol typically involves the reaction of pent-4-en-1-ol with a suitable precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where pent-4-en-1-ol is reacted with a halogenated propan-1-ol derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. Additionally, the presence of unsaturated pent-4-en-1-yl groups may enable the compound to participate in radical-mediated reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Synthesis Method
Target Compound C₁₈H₃₁O₄ 311.4 Ether, Alcohol Low polarity Etherification
(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol (6a) C₁₂H₁₆O₂ ~192.2 Aryl, Ether, Alcohol Moderate polarity Suzuki coupling
Pent-4-en-1-yl phenethylcarbamate (3n) C₁₄H₁₇NO₂ 231.3 Carbamate, Alkene Low polarity Carbamate formation
(S)-tert-Butyl(pent-4-en-2-yloxy)diphenylsilane (43) C₂₁H₃₄OSi₂ ~370.6 Silyl Ether, Alkene Non-polar Protection reactions

Research Findings and Implications

  • Reactivity : The target’s terminal alkenes enable thiol-ene click reactions, distinguishing it from carbamate or silyl ether analogs .
  • Polarity : Its Rf value (if measured) would likely be lower than 3n’s (Rf = 0.46 in EtOAc/petroleum ether) due to reduced polarity from three ether groups .
  • Thermal Stability : Expected to surpass carbamates (which decompose at ~150–200°C) but underperform silyl ethers (stable up to 300°C) .

Biological Activity

The compound 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol , also known by its PubChem ID 71377712, is a synthetic organic molecule with potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H36OC_{20}H_{36}O. It features multiple alkoxy groups that may influence its interaction with biological systems.

Biological Activity Overview

Research on this compound has primarily focused on its antimicrobial properties, potential use in drug formulations, and effects on cellular processes. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial effects. For instance, related alkoxy compounds have shown efficacy against various bacterial strains by disrupting cell membrane integrity or inhibiting metabolic pathways .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus125 µg/mL
Compound BEscherichia coli250 µg/mL
Compound CCandida albicans62.5 µg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Disruption of Membrane Integrity : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Biofilm Formation : Some studies suggest that this compound may inhibit quorum sensing mechanisms in bacteria, thereby preventing biofilm formation and enhancing susceptibility to antibiotics .
  • Antioxidant Properties : Preliminary studies indicate potential antioxidant activity, which could contribute to its protective effects against oxidative stress in cells.

Study 1: Antibacterial Efficacy

A study conducted on a series of alkoxy compounds indicated that those structurally similar to 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol exhibited significant antibacterial activity against Staphylococcus aureus. The study reported an MIC value of 125 µg/mL, demonstrating the compound's potential as an antibacterial agent .

Study 2: Biofilm Inhibition

Another investigation explored the biofilm inhibition properties of a related compound in dental applications. The results showed that treatment with the compound reduced biofilm formation by up to 94% at optimal concentrations. This suggests that the compound could be beneficial in preventing dental caries caused by biofilm-forming bacteria .

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